Nonanediamine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

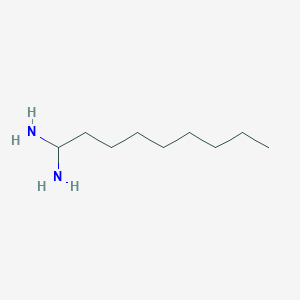

Structure

3D Structure

Eigenschaften

CAS-Nummer |

737009-40-4 |

|---|---|

Molekularformel |

C9H22N2 |

Molekulargewicht |

158.28 g/mol |

IUPAC-Name |

nonane-1,1-diamine |

InChI |

InChI=1S/C9H22N2/c1-2-3-4-5-6-7-8-9(10)11/h9H,2-8,10-11H2,1H3 |

InChI-Schlüssel |

DDLUSQPEQUJVOY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(N)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Nonanediamine: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanediamine, a versatile aliphatic diamine, serves as a crucial building block in a variety of chemical syntheses, from high-performance polymers to specialty pharmaceuticals. Its nine-carbon backbone provides a unique combination of flexibility and hydrophobicity, making it a valuable component in the design of novel materials and molecules. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a primary focus on the most common isomer, 1,9-nonanediamine.

Chemical Structure and Identification

This compound (C₉H₂₂N₂) can exist in several isomeric forms, distinguished by the positions of the two amino groups along the nonane (B91170) chain. The most prevalent and well-characterized isomer is 1,9-nonanediamine.

1,9-Nonanediamine

-

IUPAC Name: nonane-1,9-diamine[1]

-

Synonyms: Nonamethylenediamine, 1,9-Diaminononane[1]

-

Chemical Formula: C₉H₂₂N₂

-

Molecular Weight: 158.28 g/mol [1]

-

CAS Number: 646-24-2[1]

-

Chemical Structure:

Information regarding other isomers, such as 1,2-nonanediamine or 1,3-nonanediamine, is less common in publicly available literature, reflecting their more specialized applications and synthesis routes. General synthetic methods for 1,2- and 1,3-diamines are established in organic chemistry, often involving multi-step procedures.[2][3][4]

Physicochemical Properties

The properties of this compound are primarily documented for the 1,9-isomer. These properties are summarized in the table below.

| Property | Value | Reference |

| Physical State | White to slightly yellow low melting solid | [5] |

| Melting Point | 35-37 °C | [5] |

| Boiling Point | 258-259 °C at 756 mmHg | [5] |

| Density | 0.8215 g/cm³ (estimate) | [5] |

| Solubility in Water | Soluble | [5] |

| pKa (predicted) | 10.97 ± 0.10 | [5] |

| Flash Point | >110 °C (>230 °F) | [6] |

| Vapor Pressure | 0.37 Pa at 25 °C | [5] |

Spectroscopic Data for 1,9-Nonanediamine

Spectroscopic analysis is crucial for the identification and characterization of 1,9-nonanediamine.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,9-nonanediamine exhibits characteristic peaks for a primary aliphatic amine.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~3300-3400 | N-H stretching (asymmetric and symmetric) | Primary amine (NH₂) |

| ~2850-2960 | C-H stretching | Alkane (CH₂) |

| ~1590-1650 | N-H bending (scissoring) | Primary amine (NH₂) |

| ~1470 | C-H bending (scissoring) | Alkane (CH₂) |

| ~780-850 | N-H wagging | Primary amine (NH₂) |

Note: Peak positions are approximate and can vary based on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 1,9-nonanediamine is characterized by signals corresponding to the protons of the methylene (B1212753) groups and the amine protons. The protons on the carbons adjacent to the nitrogen atoms are shifted downfield due to the electronegativity of nitrogen.

¹³C NMR: The carbon NMR spectrum of 1,9-nonanediamine shows distinct signals for the carbon atoms in different chemical environments. Due to the symmetry of the molecule, fewer signals than the total number of carbons are expected. The carbons attached to the nitrogen atoms will be the most downfield among the aliphatic carbons.

Experimental Protocols

Synthesis of 1,9-Nonanediamine

A patented method describes the synthesis of 1,9-nonanediamine from 1,5-glutaraldehyde and a cyanoacetate (B8463686) compound.[7]

Reaction Scheme:

Caption: Synthesis of 1,9-Nonanediamine.

Methodology:

-

Condensation: 1,5-glutaraldehyde is reacted with a cyanoacetic acid or its ester in the presence of a base catalyst (inorganic or organic base) to form an intermediate. The reaction is typically carried out in a protic, polar aprotic, or nonpolar solvent at a temperature ranging from 0 to 150 °C.[7]

-

Decarboxylation: The resulting intermediate undergoes decarboxylation, which can be facilitated by heating, to yield a dinitrile intermediate.[7]

-

Hydrogenation: The dinitrile intermediate is then subjected to catalytic hydrogenation, for example, using Raney nickel as the catalyst, to reduce the nitrile groups to primary amines, yielding 1,9-nonanediamine.[7]

Interfacial Polymerization of Polyamide 9,10 (Nylon 9,10)

1,9-nonanediamine is a key monomer in the synthesis of Polyamide 9,10, a type of nylon. A common laboratory method for this synthesis is interfacial polymerization.

Reaction Scheme:

Caption: Interfacial Polymerization of Polyamide 9,10.

Methodology:

-

Preparation of Aqueous Phase: An aqueous solution of 1,9-nonanediamine is prepared. A base, such as sodium hydroxide, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.[8]

-

Preparation of Organic Phase: A solution of sebacoyl chloride (decanedioyl dichloride) is prepared in a water-immiscible organic solvent, such as hexane (B92381) or dichloromethane.[8][9]

-

Polymerization: The aqueous solution is carefully layered on top of the organic solution in a beaker. A polymeric film of Polyamide 9,10 forms at the interface of the two layers.[8][9]

-

Isolation: The polymer film can be carefully drawn out from the interface as a continuous strand and wound onto a spool.[10]

-

Washing and Drying: The resulting polymer is washed thoroughly with water and then a solvent like ethanol (B145695) to remove unreacted monomers and byproducts, and then dried.[8]

Applications of this compound

The unique properties of this compound make it suitable for a range of applications.

Caption: Key Application Areas of this compound.

-

Polymer Chemistry: 1,9-nonanediamine is a critical monomer for the production of high-performance polyamides, such as PA9T. These polymers exhibit excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for demanding applications in the automotive and electronics industries.

-

Curing Agents: It serves as a curing agent for epoxy resins, contributing to the cross-linking of the polymer chains and enhancing the final properties of the cured material.

-

Corrosion Inhibitors: The amine groups in this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. This makes it a valuable component in anti-corrosion formulations.

-

Pharmaceutical and Biocidal Applications: The long alkyl chain and the presence of two amino groups give this compound and its derivatives potential applications as antimicrobial agents and in drug delivery systems.

Toxicology and Safety

Conclusion

This compound, particularly the 1,9-isomer, is a chemical of significant industrial importance. Its well-defined structure and properties allow for its use in the synthesis of advanced materials with tailored characteristics. A thorough understanding of its chemistry, including its synthesis and reactivity, is essential for researchers and professionals working in polymer science, materials science, and drug development. Further research into the properties and applications of other this compound isomers could open up new avenues for innovation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. One-pot synthesis of 1,2 diamines: Forming viable synthetic building blocks - American Chemical Society [acs.digitellinc.com]

- 3. Synthetic methods for 1,3-diamines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1,2-diamine synthesis by diamination [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 1,9-Diaminononane 98 646-24-2 [sigmaaldrich.com]

- 7. CN109422656B - Method for synthesizing nonane diamine - Google Patents [patents.google.com]

- 8. terrificscience.org [terrificscience.org]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. fishersci.com [fishersci.com]

- 12. Toxicological profile of orally administered 1,6-hexane diamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Laboratory Synthesis of 1,9-Nonanediamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis of 1,9-nonanediamine, a valuable diamine linker in pharmaceutical and materials science. This document details established synthetic routes, complete with experimental protocols, quantitative data, and visual workflows to facilitate practical application in a research and development setting.

Introduction

1,9-Nonanediamine, also known as nonamethylenediamine, is a linear aliphatic diamine with the chemical formula NH₂(CH₂)₉NH₂. Its nine-carbon chain provides a flexible and hydrophobic spacer, making it a crucial building block in the synthesis of various polyamides, polyurethanes, and as a linker in the development of bioactive molecules and drug delivery systems. This guide explores the most common and efficient laboratory methods for its preparation, focusing on reproducibility and scalability.

Synthetic Routes

Several viable synthetic pathways for the preparation of 1,9-nonanediamine have been established. The most prominent methods start from readily available precursors such as azelaic acid, 1,7-dicyanoheptane, or 1,9-nonanediol (B147092). Each route offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Route 1: Synthesis from Azelaic Acid via Nonanediamide (B1653443)

This two-step synthesis is a classic and reliable method that begins with the dicarboxylic acid, azelaic acid. The first step involves the amidation of azelaic acid to form nonanediamide, which is subsequently reduced to 1,9-nonanediamine.

Workflow for Synthesis from Azelaic Acid:

Caption: Synthetic pathway from azelaic acid to 1,9-nonanediamine.

Route 2: Catalytic Hydrogenation of 1,7-Dicyanoheptane

This method offers a direct conversion of a dinitrile to a diamine through catalytic hydrogenation, often employing Raney Nickel as the catalyst. The starting material, 1,7-dicyanoheptane (suberonitrile), can be prepared from the corresponding dihalide.

Workflow for Catalytic Hydrogenation:

Caption: Synthesis of 1,9-nonanediamine via dinitrile hydrogenation.

Route 3: Synthesis from 1,9-Nonanediol

This route involves the conversion of the terminal hydroxyl groups of 1,9-nonanediol into good leaving groups, such as tosylates or halides, followed by nucleophilic substitution with an amine source.

Workflow for Synthesis from 1,9-Nonanediol:

Caption: Conversion of 1,9-nonanediol to 1,9-nonanediamine.

Quantitative Data Summary

The following tables provide a summary of the key quantitative data associated with the synthesis and characterization of 1,9-nonanediamine.

Table 1: Comparison of Synthetic Routes

| Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |

| 1 | Azelaic Acid | Ammonia, LiAlH₄ | 70-85 | Readily available starting material, well-established procedures. | Use of hazardous LiAlH₄, multi-step process. |

| 2 | 1,7-Dicyanoheptane | Raney Ni, H₂ | 80-95 | High yield, direct conversion. | Requires high-pressure hydrogenation equipment, synthesis of dinitrile precursor. |

| 3 | 1,9-Nonanediol | TsCl, NaN₃, H₂/Pd-C | 60-75 | Milder conditions for the final reduction step. | Multi-step process, use of azides. |

Table 2: Physicochemical and Spectroscopic Data of 1,9-Nonanediamine

| Property | Value |

| Molecular Formula | C₉H₂₂N₂ |

| Molecular Weight | 158.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 37-39 °C |

| Boiling Point | 258-259 °C |

| ¹H NMR (CDCl₃, δ) | ~2.68 (t, 4H, -CH₂NH₂), ~1.43 (m, 4H, -CH₂CH₂NH₂), ~1.29 (br s, 10H, -(CH₂)₅-), ~1.15 (s, 4H, -NH₂) |

| ¹³C NMR (CDCl₃, δ) | ~42.3 (-CH₂NH₂), ~33.9 (-CH₂CH₂NH₂), ~29.6, ~29.4, ~27.0 (-(CH₂)₅-) |

| IR (KBr, cm⁻¹) | ~3360, ~3280 (N-H stretch), ~2920, ~2850 (C-H stretch), ~1590 (N-H bend) |

| Mass Spectrum (EI, m/z) | 158 (M⁺), 141, 127, 114, 99, 85, 71, 56, 44, 30 |

Experimental Protocols

Protocol 1: Synthesis of 1,9-Nonanediamine from Azelaic Acid

Step 1a: Preparation of Nonanediamide

-

To a 500 mL round-bottom flask equipped with a reflux condenser and a gas inlet tube, add azelaic acid (50.0 g, 0.266 mol).

-

Cool the flask in an ice bath and slowly bubble anhydrous ammonia gas through the molten azelaic acid with vigorous stirring. The reaction is exothermic.

-

Continue the addition of ammonia for 2-3 hours until the absorption ceases and the mixture solidifies.

-

Heat the reaction mixture to 180-200 °C for 4-5 hours to facilitate the dehydration of the ammonium (B1175870) salt to the diamide.

-

Cool the mixture to room temperature. The crude nonanediamide can be purified by recrystallization from water or ethanol (B145695) to yield a white solid.

Step 1b: Reduction of Nonanediamide to 1,9-Nonanediamine

-

Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

-

To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a suspension of LiAlH₄ (25.0 g, 0.659 mol) in 1 L of anhydrous tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of nonanediamide (25.0 g, 0.134 mol) in 500 mL of hot anhydrous THF to the LiAlH₄ suspension via the dropping funnel over a period of 2-3 hours with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 12-18 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the dropwise addition of 25 mL of water, followed by 25 mL of 15% aqueous sodium hydroxide, and then 75 mL of water.

-

Filter the resulting white precipitate of aluminum salts and wash the filter cake with THF (3 x 100 mL).

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude 1,9-nonanediamine can be purified by vacuum distillation to yield a colorless to pale yellow liquid which solidifies on standing.

Protocol 2: Catalytic Hydrogenation of 1,7-Dicyanoheptane

Step 2a: Preparation of 1,7-Dicyanoheptane

-

To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,7-dichloroheptane (50.0 g, 0.296 mol), sodium cyanide (32.0 g, 0.653 mol), and 500 mL of dimethyl sulfoxide (B87167) (DMSO).

-

Heat the reaction mixture to 120-130 °C and stir for 24 hours.

-

Cool the mixture to room temperature and pour it into 1 L of water.

-

Extract the aqueous layer with diethyl ether (3 x 200 mL).

-

Combine the organic extracts, wash with brine (2 x 200 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude 1,7-dicyanoheptane by vacuum distillation.

Step 2b: Hydrogenation of 1,7-Dicyanoheptane

-

Caution: High-pressure hydrogenation should be performed in a suitable autoclave by trained personnel.

-

To a high-pressure autoclave, add 1,7-dicyanoheptane (20.0 g, 0.131 mol), 150 mL of ethanol saturated with ammonia, and Raney Nickel (approx. 5 g, slurry washed with ethanol).

-

Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to 1000-1500 psi.

-

Heat the mixture to 100-120 °C and stir vigorously.

-

Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours.

-

Cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the catalyst through a pad of Celite and wash the filter cake with ethanol.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude 1,9-nonanediamine by vacuum distillation.

Conclusion

The synthesis of 1,9-nonanediamine can be successfully achieved in a laboratory setting through multiple synthetic routes. The choice of method will depend on the availability of starting materials, the scale of the synthesis, and the equipment available. The reduction of nonanediamide derived from azelaic acid is a robust and scalable method, while the catalytic hydrogenation of 1,7-dicyanoheptane offers a high-yielding alternative for laboratories equipped for high-pressure reactions. The protocols and data provided in this guide are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Navigating the Solubility of Nonanediamine in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of nonanediamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the predicted solubility based on physicochemical properties and the principles of chemical interactions. Furthermore, it offers detailed, generalized experimental protocols for the precise quantitative determination of this compound solubility, empowering researchers to generate critical data for their specific applications.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is fundamental to predicting its solubility behavior. This compound, also known as 1,9-diaminononane, is a long-chain aliphatic diamine with the chemical formula C₉H₂₂N₂.[1] Key properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂N₂ | [1] |

| Molecular Weight | 158.28 g/mol | |

| Melting Point | 35-37 °C | [2] |

| Boiling Point | 258-259 °C at 756 mmHg | |

| Appearance | White to slightly yellow low melting solid | [1] |

| LogP | 1.63 | [2] |

The presence of two primary amine groups at the termini of a nine-carbon chain gives this compound a dual character. The amine groups are polar and capable of acting as hydrogen bond donors and acceptors, contributing to its solubility in polar solvents.[3] Conversely, the long non-polar alkyl chain imparts significant hydrophobic character, suggesting solubility in non-polar organic solvents.[3] The octanol-water partition coefficient (LogP) of 1.63 indicates a moderate lipophilicity.[2]

Predicted Solubility Profile of this compound

Based on the principle of "like dissolves like," a qualitative solubility profile for this compound in a range of common organic solvents can be inferred.[3] This information is crucial for solvent selection in synthesis, purification, and formulation development.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol (B129727), Ethanol | High | The amine groups can form strong hydrogen bonds with the hydroxyl groups of alcohols.[4] |

| Isopropanol (B130326) | Moderate to High | Increased steric hindrance and the larger non-polar alkyl group of isopropanol may slightly reduce solubility compared to methanol and ethanol.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | High | These solvents are strong hydrogen bond acceptors and have high polarity, making them excellent solvents for polar molecules.[4] |

| Acetonitrile (B52724) | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to DMSO and DMF, which may limit solubility. | |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The non-polar nature of these solvents will favorably interact with the long alkyl chain of this compound. |

| Non-Polar Aliphatic | Hexane, Cyclohexane | Moderate to Low | The polarity of the amine functional groups will limit the overall solubility in highly non-polar aliphatic solvents.[4] |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and can effectively solvate both the polar and non-polar portions of the this compound molecule. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is essential. The following are detailed methodologies that can be adapted for this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a solvent.[5]

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known mass of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe. It is critical to avoid transferring any solid particles.

-

Solvent Evaporation: Transfer the withdrawn supernatant to a pre-weighed, dry evaporating dish.

-

Drying: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The oven temperature should be below the boiling point of this compound but above that of the solvent.

-

Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the evaporating dish containing the this compound residue.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per mass of the solvent.

Gas Chromatography (GC) Method

For a more sensitive and potentially faster analysis, gas chromatography can be employed. This method is particularly useful for lower solubility values.

Objective: To determine the concentration of this compound in a saturated solution using gas chromatography.

Materials:

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Appropriate GC column (a polar column is generally suitable for amines)

-

Saturated solution of this compound prepared as in the gravimetric method (steps 1-3)

-

Pure solvent for dilution

-

Volumetric flasks and pipettes

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: After preparing the saturated solution and allowing the excess solid to settle (as in the gravimetric method), carefully withdraw a known volume of the clear supernatant.

-

Dilution: Accurately dilute the withdrawn supernatant with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

GC Analysis: Inject the diluted sample into the GC under the same conditions used for the calibration standards.

-

Calculation: From the peak area of the diluted sample and the calibration curve, determine the concentration of this compound in the diluted sample. Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.

Caption: Experimental workflow for solubility determination.

Caption: Factors influencing this compound solubility.

Conclusion

References

Spectroscopic Analysis of 1,9-Nonanediamine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,9-nonanediamine (CAS No. 646-24-2), a linear aliphatic diamine. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supplemented with comprehensive experimental protocols and workflow visualizations to support research and development activities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy analysis of 1,9-nonanediamine.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

The nuclear magnetic resonance data provides detailed structural information about the carbon and hydrogen framework of the molecule.

| Nucleus | Carbon Position | Experimental Chemical Shift (δ, ppm) | ¹JCH Coupling Constant (Hz) |

| ¹³C NMR | C1 / C9 | 42.4 | 135.2 |

| C2 / C8 | 33.2 | 123.8 | |

| C3 / C7 | 28.2 | 122.4 | |

| C4 / C6 | 30.5 | 122.9 | |

| C5 | 30.6 | 122.9 | |

| ¹H NMR | H on C1 / C9 | 2.6 | - |

| H on C2 / C8 | 1.5 | - | |

| H on C3 / C7 | 1.3 | - | |

| H on C4 / C6 | 1.3 | - | |

| H on C5 | 1.5 | - |

NMR data sourced from a comprehensive spectroscopic study.

Table 2: Mass Spectrometry (Electron Ionization) Data

Mass spectrometry data reveals the molecular weight and fragmentation pattern of 1,9-nonanediamine under electron ionization (EI) conditions. The molecular weight of 1,9-nonanediamine (C₉H₂₂N₂) is 158.28 g/mol .

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 30 | 100 | [CH₂NH₂]⁺ (Base Peak) |

| 44 | 45 | [C₂H₄NH₂]⁺ |

| 56 | 10 | [C₃H₆NH]⁺ |

| 70 | 5 | [C₄H₈NH]⁺ |

| 84 | 4 | [C₅H₁₀NH]⁺ |

| 98 | 3 | [C₆H₁₂NH]⁺ |

| 112 | 2 | [C₇H₁₄NH]⁺ |

| 126 | 1 | [C₈H₁₆NH]⁺ |

| 141 | <1 | [M-NH₃]⁺ |

| 158 | <1 | [M]⁺ (Molecular Ion) |

Data compiled from the NIST Mass Spectrometry Data Center.

Table 3: Infrared (IR) Spectroscopy Peak Assignments

Infrared spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3380 - 3250 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) |

| 2920 - 2850 | Strong | C-H Stretch | Alkane (-CH₂) |

| 1650 - 1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 1465 | Medium | C-H Bend (Scissoring) | Alkane (-CH₂) |

| 850 - 750 | Broad | N-H Wag | Primary Amine (-NH₂) |

Peak positions are characteristic for primary aliphatic amines.

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is based on the methodology reported for the acquisition of ¹H and ¹³C NMR spectra of 1,9-nonanediamine.

Sample Preparation:

-

A sample of pure 1,9-nonanediamine (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent such as Chloroform-d (CDCl₃) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

The tube is capped and carefully inverted to ensure a homogeneous solution. If any particulate matter is present, the solution should be filtered through a pipette with a cotton or glass wool plug.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

-

The sample is inserted into the spectrometer, and the magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining high-resolution spectra.

-

For ¹H NMR , spectra are acquired with a pulse angle of 30-90° over 8 to 16 scans.

-

For ¹³C NMR , a proton-decoupled experiment is run to produce singlet peaks for each unique carbon. A sufficient number of scans and an appropriate relaxation delay (e.g., 2 seconds) are used to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

As 1,9-nonanediamine is a low-melting solid (35-37°C), it can be analyzed as a liquid film.

Sample Preparation (Thin Film Method):

-

Ensure two salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches. Handle them only by the edges to avoid moisture contamination.

-

Gently warm a small amount of 1,9-nonanediamine to melt it into a liquid.

-

Place one to two drops of the molten sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.

-

The assembled plates are then placed in the spectrometer's sample holder.

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O.

-

The sample holder containing the prepared salt plates is placed in the instrument's beam path.

-

The sample spectrum is acquired, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

The following protocol describes a typical procedure for obtaining an electron ionization (EI) mass spectrum.

Sample Introduction and Ionization:

-

A small quantity of the 1,9-nonanediamine sample is introduced into the mass spectrometer, often via a direct insertion probe or following separation by gas chromatography (GC).

-

The sample is volatilized by heating under high vacuum.

-

In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[1][2]

-

This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and numerous fragment ions.[1][3]

Mass Analysis and Detection:

-

The positively charged ions are accelerated out of the ion source by an electric field.

-

The ions then travel through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

An ion detector records the abundance of each ion at a specific m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment versus its m/z ratio.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of each spectroscopic experiment.

NMR Spectroscopy Workflow

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

IR Spectroscopy (Thin Film) Workflow

Caption: Workflow for IR analysis of a low-melting solid using the thin film method.

Mass Spectrometry (EI) Workflow

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

References

Thermal Analysis of Nonanediamine: A Technical Guide

An In-depth Examination of Thermogravimetric and Differential Scanning Calorimetric Behavior

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal analysis of Nonanediamine (also known as 1,9-diaminononane). Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines known physical properties with projected thermal behavior based on the analysis of similar long-chain aliphatic diamines. It offers detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) and presents hypothetical thermal data to serve as a practical reference for researchers. This document is intended to equip professionals in chemical research and drug development with the foundational knowledge to approach the thermal characterization of this compound and analogous compounds.

Introduction

This compound is a linear aliphatic diamine with the chemical formula H₂N(CH₂)₉NH₂. Its bifunctional nature makes it a valuable building block in the synthesis of polymers, polyamides, and various specialty chemicals. A thorough understanding of its thermal properties is paramount for its application in processes involving elevated temperatures, ensuring safe handling, and predicting material performance.

Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for characterizing the thermal stability, decomposition profile, and phase transitions of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition kinetics. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting, crystallization, and other phase transitions.

This guide outlines the expected thermal behavior of this compound and provides standardized protocols for its empirical analysis.

Physicochemical Properties

Some of the known physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₂N₂ | [1][2] |

| Molecular Weight | 158.28 g/mol | [1][2] |

| Melting Point | 35-37 °C | [3] |

| Boiling Point | 258-259 °C (at 756 mmHg) | |

| Appearance | Low melting solid | [1] |

Expected Thermal Analysis Data (Hypothetical)

In the absence of specific published TGA and DSC data for this compound, the following table presents hypothetical data based on the known physical properties and the typical thermal behavior of similar long-chain aliphatic amines. These values should be considered as estimations and a starting point for experimental investigation.

| Parameter | Technique | Expected Value/Range | Notes |

| Melting Onset | DSC | ~35 °C | Corresponds to the known melting point. |

| Melting Peak | DSC | ~37 °C | The peak of the endothermic melting transition. |

| Heat of Fusion (ΔHfus) | DSC | 150 - 250 J/g | Typical range for crystalline organic solids. |

| Onset of Decomposition | TGA | 200 - 250 °C | Decomposition is expected to start below the boiling point. |

| Peak Decomposition Temperature | TGA (DTG) | 250 - 300 °C | The temperature of the maximum rate of mass loss. |

| Residual Mass at 600 °C | TGA | < 5% | Aliphatic amines are expected to decompose with minimal char formation in an inert atmosphere. |

Experimental Protocols

The following are detailed, generalized protocols for performing TGA and DSC analysis on a solid organic compound like this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

Determine the onset of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and heat of fusion of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at 0 °C for 5 minutes to ensure a consistent starting thermal history.

-

Ramp the temperature from 0 °C to 200 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Determine the onset temperature and peak temperature of the endothermic melting event.

-

Integrate the area of the melting peak to calculate the heat of fusion (ΔHfus).

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the thermal analysis of a chemical compound.

Caption: A flowchart of the thermal analysis process.

Plausible Thermal Decomposition Pathway

The thermal decomposition of long-chain aliphatic diamines in an inert atmosphere is expected to proceed through a series of complex reactions, including C-N and C-C bond cleavage. The following diagram illustrates a simplified, plausible decomposition pathway.

Caption: A simplified diagram of potential decomposition pathways.

Conclusion

References

In-Depth Technical Guide to Nonanediamine: Safety and Handling in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Nonanediamine (also known as 1,9-Nonanediamine) in a laboratory setting. The information is intended to support risk assessments and the implementation of safe work practices for professionals in research, scientific, and drug development fields.

Hazard Identification and Classification

This compound is a corrosive and hazardous chemical that requires careful handling. It can cause severe skin burns and eye damage. Inhalation may lead to respiratory irritation. It is classified as an acute oral toxicant.[1][2]

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

| Specific target organ toxicity (single exposure), Respiratory system | Category 3 |

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H317: May cause an allergic skin reaction.

-

H335: May cause respiratory irritation.

-

H413: May cause long lasting harmful effects to aquatic life.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Physical State | Solid, low melting point[1][3] |

| Appearance | White to off-white |

| Molecular Formula | C9H22N2 |

| Molecular Weight | 158.28 g/mol [4] |

| Melting Point | 35-37 °C |

| Boiling Point | 258-259 °C |

| Flash Point (Closed Cup) | 113 °C (235.4 °F)[1] |

| Solubility in Water | Soluble |

Toxicological Data

The following table summarizes the available toxicological data for this compound.

| Toxicity Endpoint | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Mouse | Oral | 500 mg/kg[5] |

| 90-Day Repeated Oral Toxicity (NOAEL) | Rat | Oral | 1000 mg/kg bw/day* |

*This value is for a low molecular weight fraction containing this compound.

Experimental Protocols

The toxicological data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicity studies.

OECD Test Guideline 401: Acute Oral Toxicity

This test provides information on the health hazards likely to arise from a single oral exposure to a substance.[6]

-

Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.[6]

-

Animal Species: The rat is the preferred species.[6]

-

Procedure: A single dose of the substance is administered by gavage using a stomach tube or a suitable intubation cannula. Animals are observed for mortality, signs of toxicity, and behavioral changes over a period of at least 14 days.[6]

-

Observations: Observations include changes in skin, fur, eyes, and mucous membranes, as well as effects on the respiratory, circulatory, autonomic, and central nervous systems. Body weight is recorded weekly. A gross necropsy is performed on all animals at the end of the study.[6]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline outlines a procedure for assessing the potential short-term hazards of a substance when it comes into contact with the skin.[7]

-

Principle: The test substance is applied to the skin in a single dose to several groups of animals, one dose per group.[7]

-

Animal Species: The rat is the preferred species.[8]

-

Procedure: The substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with a porous gauze dressing for 24 hours.[7][9] The animals are observed for at least 14 days.[7]

-

Observations: Daily observations are made for signs of toxicity and mortality. Body weights are recorded at least weekly. A gross necropsy is performed on all animals at the end of the study.[7]

OECD Test Guideline 403: Acute Inhalation Toxicity

This test is used to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[10]

-

Principle: Several groups of animals are exposed for a defined period (typically 4 hours) to the test substance in graduated concentrations, one concentration per group.[10][11]

-

Animal Species: The rat is the preferred species.[12]

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.[10] This is followed by an observation period of at least 14 days.[10][12]

-

Observations: Animals are monitored for mortality, clinical signs of toxicity, respiratory distress, and changes in behavior and body weight. A comprehensive necropsy is performed at the end of the study.[10]

OECD Test Guideline 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents

This study provides information on the possible health hazards arising from repeated oral exposure to a substance over a prolonged period.[13]

-

Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals, one dose level per group, for 90 days.[13][14]

-

Animal Species: The rat is the preferred species.[13]

-

Procedure: The substance is typically administered by gavage or mixed in the diet or drinking water.[14]

-

Observations: Detailed clinical observations are made daily.[15] Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are conducted at the end of the study. A comprehensive gross necropsy and histopathological examination of organs are performed.[14]

Safe Handling and Storage

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe dust or vapors.[2]

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, and open flames.[16]

-

Use non-sparking tools.[16]

Storage

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store in a corrosives-compatible area.

-

Store under an inert atmosphere as it is sensitive to air and hygroscopic.[2]

-

Incompatible materials include strong oxidizing agents, acids, acid chlorides, and carbon dioxide.[2][16]

Emergency Procedures

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[2]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas. Keep people away from and upwind of the spill.[2]

-

Environmental Precautions: Should not be released into the environment.[2]

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid dust formation.[2]

Visualized Workflows

Risk Assessment Workflow

Caption: Risk assessment workflow for handling this compound.

Spill Response Workflow

Caption: Workflow for responding to a this compound spill.

References

- 1. 1,9-Diaminononan 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. Nonane-1,9-diamine | CymitQuimica [cymitquimica.com]

- 4. 1,9-二氨基壬烷 - 1,9-壬烷二胺 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nucro-technics.com [nucro-technics.com]

- 8. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 9. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 10. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 11. eurolab.net [eurolab.net]

- 12. oecd.org [oecd.org]

- 13. ask-force.org [ask-force.org]

- 14. oecd.org [oecd.org]

- 15. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

The Versatility of Nonanediamine in Advanced Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonanediamine, a nine-carbon linear aliphatic diamine, is emerging as a critical building block in the synthesis of high-performance polymers. Its unique combination of flexibility, hydrophobicity, and reactivity makes it a valuable monomer for creating a diverse range of polymers, including polyamides, polyimides, and polyurethanes. These polymers exhibit desirable properties such as high thermal stability, excellent mechanical strength, and enhanced chemical resistance, opening up new avenues for innovation in various fields, from demanding industrial applications to advanced drug delivery systems. This technical guide provides an in-depth exploration of the potential applications of this compound in polymer chemistry, complete with experimental protocols, comparative data, and logical workflows.

Polyamides Derived from this compound: The Case of Polyamide 9T (PA9T)

One of the most significant commercial applications of this compound is in the production of Polyamide 9T (PA9T), a high-performance semi-aromatic polyamide marketed under the trade name Genestar™.[1][2] PA9T is synthesized from the polycondensation of 1,9-nonanediamine and terephthalic acid.[2] The long aliphatic chain of this compound imparts low water absorption and excellent dimensional stability to the resulting polymer, while the aromatic terephthalic acid contributes to its high melting point and mechanical strength.[1][3]

Key Properties of PA9T

PA9T exhibits a compelling set of properties that make it suitable for demanding applications in the automotive and electronics industries.[1][2]

-

High Thermal Resistance: With a melting point of approximately 306°C and a glass transition temperature of around 125°C, PA9T can withstand high-temperature environments.[3]

-

Low Water Absorption: PA9T has a remarkably low water absorption rate of about 0.17%, which is significantly lower than many other polyamides. This leads to excellent dimensional stability and retention of mechanical properties in humid conditions.[1][3]

-

Excellent Chemical Resistance: This polyamide demonstrates strong resistance to a variety of chemicals, including oils, fuels, and other corrosive substances.[1][4]

-

Superior Mechanical Properties: PA9T boasts high tensile and flexural strength, making it a robust material for structural components.[5]

Data Presentation: Properties of PA9T and Other Polyamides

| Property | Polyamide 9T (PA9T) (Unreinforced) | Polyamide 6,6 (PA66) (Unreinforced) | Polyamide 6 (PA6) (Unreinforced) |

| Thermal Properties | |||

| Melting Point (°C) | ~306 | ~260 | ~220 |

| Glass Transition Temp. (°C) | ~125 | ~60 | ~50 |

| Mechanical Properties | |||

| Tensile Modulus (MPa) | 2900 | 3000 | 2800 |

| Tensile Strength (MPa) | - | 80 | 75 |

| Flexural Modulus (MPa) | - | 2800 | 2600 |

| Flexural Strength (MPa) | 110 | 110 | 100 |

| Physical Properties | |||

| Water Absorption (%) (23°C, 50% RH) | ~0.17 | ~2.5 | ~3.0 |

Note: The data presented are typical values and may vary depending on the specific grade and processing conditions.

Experimental Protocol: Melt Polycondensation of 1,9-Nonanediamine and Terephthalic Acid

This protocol describes a general procedure for the laboratory-scale synthesis of PA9T via melt polycondensation.

Materials:

-

1,9-Nonanediamine

-

Terephthalic acid

-

Catalyst (e.g., phosphoric acid)

-

Nitrogen gas supply

-

High-temperature reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

-

Salt Formation: Equimolar amounts of 1,9-nonanediamine and terephthalic acid are mixed in a suitable solvent (e.g., water or ethanol) to form a nylon salt. The salt is then precipitated, filtered, and dried.

-

Pre-polymerization: The dried salt is charged into the reaction vessel along with a catalytic amount of phosphoric acid. The vessel is purged with nitrogen to remove oxygen.

-

Polycondensation: The temperature is gradually raised to above the melting point of the salt (typically 220-250°C) while stirring under a slow stream of nitrogen. Water, the byproduct of the condensation reaction, is continuously removed through the distillation outlet.

-

High-Temperature Polymerization: The temperature is further increased to around 310-330°C to facilitate the formation of a high molecular weight polymer.

-

Vacuum Application: A vacuum is applied to the system to remove the remaining water and drive the polymerization to completion. The viscosity of the molten polymer will increase significantly.

-

Extrusion and Pelletization: The molten polymer is then extruded from the reactor, cooled, and pelletized.

Logical Workflow: Synthesis of Polyamide 9T

Polyimides Incorporating this compound: Enhancing Flexibility and Processability

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. However, their rigid structures often lead to poor solubility and processability. The incorporation of a flexible aliphatic diamine like 1,9-nonanediamine into the polyimide backbone can disrupt the chain rigidity, leading to improved solubility and processability without significantly compromising the desirable thermal properties.

Synthesis of Aliphatic-Aromatic Polyimides

The synthesis of polyimides from this compound typically follows a two-step process. First, the diamine reacts with a dianhydride (e.g., pyromellitic dianhydride - PMDA) in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical imidization, which involves the removal of water.

Data Presentation: Comparative Properties of Polyimides

| Property | Polyimide (from 1,9-Nonanediamine & PMDA) (Estimated) | Aromatic Polyimide (Kapton® type) |

| Thermal Properties | ||

| Glass Transition Temp. (°C) | 200 - 250 | > 360 |

| Decomposition Temp. (°C) | > 450 | > 550 |

| Mechanical Properties | ||

| Tensile Strength (MPa) | 80 - 120 | 170 |

| Tensile Modulus (GPa) | 2.0 - 3.0 | 3.1 |

| Solubility | ||

| Solubility in Organic Solvents | Generally Soluble | Generally Insoluble |

Note: The data for the this compound-based polyimide are estimated based on trends observed for other aliphatic-aromatic polyimides.

Experimental Protocol: Two-Step Synthesis of a Polyimide from 1,9-Nonanediamine and Pyromellitic Dianhydride (PMDA)

Materials:

-

1,9-Nonanediamine

-

Pyromellitic dianhydride (PMDA)

-

N,N-dimethylacetamide (DMAc) (anhydrous)

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer and nitrogen inlet.

Procedure:

-

Poly(amic acid) Synthesis: In a flame-dried reaction flask under a nitrogen atmosphere, dissolve a stoichiometric amount of 1,9-nonanediamine in anhydrous DMAc.

-

Slowly add an equimolar amount of PMDA to the stirred diamine solution at room temperature. The reaction is exothermic.

-

Continue stirring at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution.

-

Film Casting: Cast the poly(amic acid) solution onto a glass plate.

-

Thermal Imidization: Place the cast film in a vacuum oven and heat it in a stepwise manner (e.g., 100°C for 1 hour, 200°C for 1 hour, and finally 250-300°C for 1 hour) to effect the cyclodehydration to the polyimide.

-

Cool the film to room temperature and carefully peel it from the glass plate.

Signaling Pathway: Two-Step Polyimide Synthesis

Polyurethanes and Non-Isocyanate Polyurethanes (NIPUs) from this compound

This compound can be utilized as a chain extender in conventional polyurethane synthesis or as a primary monomer in the emerging field of non-isocyanate polyurethanes (NIPUs). The aliphatic nature of this compound can lead to polyurethanes with improved flexibility, UV resistance, and biocompatibility compared to their aromatic counterparts.

Conventional Polyurethane Synthesis

In conventional polyurethane synthesis, a diisocyanate (e.g., hexamethylene diisocyanate - HDI) reacts with a polyol to form a prepolymer, which is then chain-extended with a diamine like 1,9-nonanediamine. The diamine reacts with the isocyanate groups to form urea (B33335) linkages, resulting in a poly(urethane-urea).

Non-Isocyanate Polyurethane (NIPU) Synthesis

A greener approach involves the synthesis of NIPUs, which avoids the use of toxic isocyanates. One such method involves the reaction of a cyclic carbonate with a diamine. For instance, this compound can react with a bis(cyclic carbonate) to form a poly(hydroxyurethane).

Data Presentation: Comparative Properties of Polyurethanes

| Property | Polyurethane (from Aliphatic Diamine) | Polyurethane (from Aromatic Diamine) |

| Mechanical Properties | ||

| Flexibility | Higher | Lower |

| Tensile Strength (MPa) | 30 - 60 | 40 - 80 |

| Physical Properties | ||

| UV Stability | Excellent | Poor (can yellow) |

| Biocompatibility | Generally Good | Potential for toxic degradation products |

Note: Properties are generalized and depend heavily on the specific diisocyanate, polyol, and diamine used.

Experimental Protocol: Synthesis of a Polyurethane from 1,9-Nonanediamine and Hexamethylene Diisocyanate (HDI)

Materials:

-

Polyol (e.g., polytetrahydrofuran - PTHF)

-

Hexamethylene diisocyanate (HDI)

-

1,9-Nonanediamine

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Catalyst (e.g., dibutyltin (B87310) dilaurate - DBTDL)

-

Nitrogen gas supply

-

Reaction flask with a mechanical stirrer, dropping funnel, and nitrogen inlet.

Procedure:

-

Prepolymer Formation: In a reaction flask under a nitrogen atmosphere, react the polyol with an excess of HDI in the presence of a catalyst at a controlled temperature (e.g., 60-80°C) to form an isocyanate-terminated prepolymer.

-

Chain Extension: Dissolve the 1,9-nonanediamine in a suitable solvent.

-

Slowly add the diamine solution to the stirred prepolymer solution at a controlled temperature. The viscosity will increase as the chain extension proceeds.

-

Continue stirring for a few hours to complete the reaction.

-

Casting and Curing: Cast the resulting polyurethane solution into a mold and cure it at an elevated temperature to remove the solvent and obtain the final polyurethane elastomer.

Experimental Workflow: Polyurethane Synthesis

References

The Synthesis of Nonanediamine: A Journey from Discovery to Modern Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Nonanediamine (NDA), a linear aliphatic diamine, serves as a crucial building block in the synthesis of high-performance polymers, notably heat-resistant polyamides like PA9T.[1][2] Its applications also extend to fine chemicals, polypeptide amines, and as a modifying agent for various substances.[2] The journey of nonanediamine synthesis has evolved significantly, driven by the need for more efficient, safer, and environmentally benign production methods. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing key methodologies, experimental protocols, and comparative data.

Historical and Industrial Synthesis Routes

The synthesis of this compound has been approached from various starting materials, each with its own set of advantages and challenges. Historically, methods often involved harsh reagents and generated significant waste. Modern approaches increasingly focus on sustainability and efficiency.

Synthesis from Azelaic Acid

One of the earliest and most well-documented routes to this compound begins with azelaic acid (nonanedioic acid).[1][2] Azelaic acid itself can be produced through the ozonolysis of oleic acid, a renewable fatty acid.[3][4]

A traditional method based on azelaic acid involves a multi-step process:

-

Acyl Chloride Formation: Azelaic acid is reacted with thionyl chloride to form the corresponding acyl chloride. This step, however, generates significant amounts of sulfur dioxide and hydrogen chloride gas, posing environmental and equipment corrosion issues.[1][2]

-

Diamide (B1670390) Formation: The acyl chloride is then reacted with ammonia (B1221849) water to produce azelamide.

-

Dehydration and Hydrogenation: The diamide is subsequently dehydrated and hydrogenated to yield 1,9-nonanediamine.[1][2]

A more refined and industrially viable approach starting from azelaic acid involves the formation of a dinitrile intermediate:

-

Dinitrile Synthesis from Azelaic Acid: Azelaic acid is reacted with ammonia in the presence of a catalyst, such as zinc oxide, at elevated temperatures to produce azelonitrile.

-

Hydrogenation of Azelonitrile: The resulting azelonitrile is then hydrogenated to 1,9-nonanediamine.

This dinitrile route avoids the use of hazardous reagents like thionyl chloride.

The Butadiene-Based Industrial Process

A significant industrial synthesis of this compound was developed by the Japanese company Kuraray, starting from butadiene.[1] This multi-step process involves:

-

Hydration of 1,3-butadiene (B125203) to 2,7-diene-1-octanol.

-

Oxidation of the alcohol to 7-en-1-octanal.

-

Carbonylation of the aldehyde to produce nonane (B91170) dialdehyde (B1249045).

-

Reductive amination of the dialdehyde mixture to yield a mixture of this compound and its isomers.[1]

A notable drawback of this method is the production of isomers and its reliance on petroleum-based feedstock.[1]

Synthesis from Glutaraldehyde (B144438)

A more recent and innovative approach utilizes 1,5-glutaraldehyde as a starting material.[1][2] This patented method comprises the following steps:

-

Condensation: 1,5-glutaraldehyde reacts with cyanoacetic acid or its esters in the presence of a catalyst.

-

Decarboxylation: The intermediate undergoes decarboxylation.

-

Hydrogenation: The resulting intermediate is hydrogenated to yield 1,9-nonanediamine.[1][2]

This process is reported to have a high total yield and offers an alternative to traditional routes.[1]

Bio-based Synthesis Routes

In recent years, there has been a growing interest in producing diamines from renewable resources to enhance sustainability.[5] Research has demonstrated the feasibility of synthesizing 1,9-nonanediamine from oleic acid and erucic acid.[5] A 2024 study highlighted a biocatalytic approach to produce various C9 chemicals, including 1,9-diaminononane (B1582714), from renewable oleic acid.[6] These bio-based methods are promising for reducing the environmental footprint of this compound production.

Comparative Data of Synthesis Methods

| Starting Material | Key Intermediates | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |

| Azelaic Acid (via Acyl Chloride) | Azeloyl chloride, Azelamide | - | - | Utilizes a potentially renewable feedstock. | Use of hazardous thionyl chloride, significant waste generation.[1][2] |

| Azelaic Acid (via Dinitrile) | Azelonitrile | 88% (hydrogenation step) | 99.2% | Avoids harsh reagents like thionyl chloride. | Requires high temperatures and pressures. |

| Butadiene | 2,7-diene-1-octanol, Nonane dialdehyde | - | - | Established industrial process. | Petroleum-based, produces isomers.[1] |

| 1,5-Glutaraldehyde | Condensation product with cyanoacetic acid | 86.7% (total yield) | - | High overall yield. | Patented process, may have specific catalyst requirements.[1] |

| Oleic Acid (Biocatalysis) | - | - | - | Utilizes a renewable feedstock, environmentally friendly. | Technology is in the research and development phase.[6] |

Detailed Experimental Protocols

Synthesis of 1,9-Diaminononane from Azelonitrile

This protocol is based on a patented method for the synthesis of high-purity primary diamines.[7]

Step 1: Synthesis of Azelonitrile from Azelaic Acid

-

Reactor Setup: A 4-liter glass reactor equipped with a dephlegmator, mechanical stirrer, gaseous ammonia inlet, and an electrical heating system is charged with 2000 g (10.63 mol) of azelaic acid and 1.25 g of zinc oxide.

-

Reaction Initiation: The reaction mixture is heated to 130 °C to melt the diacid. Stirring is initiated, and the temperature is raised to 210 °C.

-

Ammonia Introduction: Gaseous ammonia is gradually introduced at a flow rate of 0.417 L/min per kg of azelaic acid.

-

Reaction Progression: The temperature of the reaction medium is increased to 290-300 °C, with the dephlegmator maintained at 130 °C. The reaction progress is monitored by measuring the acidity number of the medium.

-

Reaction Completion and Purification: After approximately 17 hours, the ammonia flow is stopped, and the reaction mixture is cooled. The crude azelonitrile is then distilled under reduced pressure to obtain a product with 99% purity and a yield of 85%.

Step 2: Synthesis of 1,9-Diaminononane from Azelonitrile

-

Autoclave Charging: A clean and dry 500 cm³ autoclave is charged with 300 g (2 mol) of the synthesized azelonitrile and 9 g of Raney nickel.

-

Inerting: The autoclave is closed, and the gas phase is purged with nitrogen.

-

Reagent Addition: 17 g of ammonia (1 mol) and 0.6 g of 50% by weight aqueous sodium hydroxide (B78521) are introduced at ambient temperature.

-

Hydrogenation: The reaction mixture is stirred, and hydrogen is introduced to a total pressure of 30 bar at 130 °C.

-

Reaction and Work-up: After 6 hours of reaction, the autoclave is cooled, and the catalyst is filtered off at 60 °C.

-

Purification: The crude diamine is purified by conventional distillation under reduced pressure, yielding 1,9-diaminononane with a purity of 99.2% and a yield of 88%.[7]

Synthesis of 1,9-Nonanediamine from 1,5-Glutaraldehyde

This protocol is derived from a patented synthetic method.[1][2]

Step 1: Condensation Reaction

-

Extraction: 100 g of a 50% mass fraction aqueous solution of glutaraldehyde is extracted with 400 ml of ethyl acetate (B1210297).

-

Reaction Setup: The ethyl acetate phase is transferred to a 2000 ml three-necked flask and cooled to below 5 °C in an ice bath.

-

Reagent Addition: 85 g of cyanoacetic acid is slowly added to the ethyl acetate solution with rapid stirring until completely dissolved.

Step 2 & 3: Decarboxylation and Hydrogenation (Conceptual Outline)

-

The intermediate from Step 1 is subjected to decarboxylation, which can be performed directly or after a hydrolysis step, potentially in the presence of an inorganic base or organic amine catalyst.

-

The resulting intermediate is then hydrogenated in the presence of a suitable hydrogenation reduction catalyst to produce the final product, 1,9-nonanediamine. A reported total yield for this overall process is 86.7%.[1]

Visualizing the Synthetic Pathways

Synthesis of this compound from Azelaic Acid (via Dinitrile)

Caption: Synthesis of 1,9-Nonanediamine from Azelaic Acid via an Azelonitrile intermediate.

Synthesis of this compound from 1,5-Glutaraldehyde

Caption: A three-step synthesis of 1,9-Nonanediamine starting from 1,5-Glutaraldehyde.

Conclusion

The synthesis of 1,9-nonanediamine has progressed from classical methods with significant environmental drawbacks to more sophisticated and sustainable industrial processes. The route from azelaic acid via azelonitrile represents a significant improvement over earlier methods using this feedstock. Furthermore, newer approaches starting from glutaraldehyde and the burgeoning field of biocatalysis using renewable resources like oleic acid pave the way for a more environmentally conscious production of this important diamine. The choice of a particular synthetic route will depend on factors such as feedstock availability, cost, desired purity, and environmental regulations. For professionals in drug development and materials science, understanding these diverse synthetic pathways is crucial for sourcing and utilizing 1,9-nonanediamine in their applications.

References

- 1. CN109422656B - Method for synthesizing nonane diamine - Google Patents [patents.google.com]

- 2. CN109422656A - The synthetic method of nonamethylene diamine - Google Patents [patents.google.com]

- 3. NONANEDIOIC ACID (AZELAIC ACID) - Ataman Kimya [atamanchemicals.com]

- 4. Azelaic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US20110190541A1 - Method for the synthesis of high purity primary diamines and/or triamines - Google Patents [patents.google.com]

understanding the odd-even effect in Nonanediamine-based polyamides

An In-depth Technical Guide on the Odd-Even Effect in Nonanediamine-Based Polyamides

Introduction

Polyamides (PAs), commonly known as nylons, are a major class of high-performance thermoplastics valued for their excellent mechanical strength, thermal stability, and chemical resistance.[1][2] These properties arise from the strong intermolecular hydrogen bonds formed between the amide (-CONH-) linkages in the polymer chains.[3][4] The specific characteristics of a polyamide can be precisely tailored by selecting different monomer units, specifically the diamine and dicarboxylic acid.

This technical guide focuses on the "odd-even effect," a phenomenon where the physical properties of polyamides fluctuate depending on whether the monomeric constituents contain an odd or even number of carbon atoms. Specifically, we will explore this effect in the context of polyamides synthesized using 1,9-nonanediamine, an aliphatic diamine with an odd number of nine carbon atoms. The properties of these PA 9,X polyamides (where X is the number of carbons in the dicarboxylic acid) are dictated by the parity of X.

The odd-even effect is a direct consequence of how the polymer chains pack in the crystalline state. The number of methylene (B1212753) units (-(CH₂)n-) in the monomers influences the alignment of amide groups, thereby affecting the efficiency of hydrogen bonding and the overall crystal structure.[5][6] Understanding this relationship is critical for researchers and material scientists to design next-generation polymers with precisely controlled thermal and mechanical profiles for advanced applications.

The Molecular Basis of the Odd-Even Effect

The defining characteristic of polyamides is the hydrogen bond between the carbonyl oxygen (C=O) of one chain and the amide hydrogen (N-H) of an adjacent chain. The strength and density of these bonds are maximized when the chains can pack into a regular, repeating lattice, typically a sheet-like structure.

In polyamides made from monomers with an even number of carbons (even-even or odd-odd combinations that result in an even total number of methylene groups between amide linkages), the polymer chains can adopt a fully extended, all-trans conformation while maintaining optimal alignment for hydrogen bonding. However, when an odd-numbered monomer like 1,9-nonanediamine is used, the chain geometry is disrupted. An odd number of methylene groups prevents the amide functionalities from being perfectly out of phase on opposite sides of the chain in a planar zigzag conformation. This leads to less efficient packing and weaker or less dense hydrogen bonding networks.[6][7]

This disruption results in several key differences in material properties:

-

Lower Melting Temperature (Tm): Less perfect crystal structures with weaker intermolecular forces require less thermal energy to transition into a disordered molten state.

-

Reduced Crystallinity: The geometric frustration caused by the odd-numbered chain segments makes it more difficult for the polymer to organize into highly ordered crystalline domains.

-

Altered Mechanical Properties: Lower crystallinity typically leads to reduced stiffness (modulus) and tensile strength but can increase flexibility and impact strength.[8]

Synthesis of this compound-Based Polyamides

Polyamides from 1,9-nonanediamine can be synthesized via several methods, most commonly melt polycondensation. This process involves the direct reaction of the diamine with a dicarboxylic acid at high temperatures.

Experimental Protocol: Melt Polycondensation

This protocol describes a general procedure for synthesizing a polyamide such as PA 9,10 from 1,9-nonanediamine and sebacic acid.

Materials:

-

1,9-Nonanediamine

-

Sebacic acid (decanedioic acid)

-

Deionized water

-

High-purity nitrogen gas

Equipment:

-

High-pressure stainless-steel autoclave equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum port.

-

Heating mantle with temperature controller.

-

Vacuum pump.

Procedure:

-

Nylon Salt Formation: Equimolar amounts of 1,9-nonanediamine and the chosen dicarboxylic acid are dissolved in deionized water with stirring. The resulting nylon salt (e.g., PA 9,10 salt) is precipitated, filtered, and washed with a solvent like ethanol, then dried under vacuum.[9]

-

Charging the Reactor: The dried nylon salt is placed into the autoclave.

-

Inerting: The reactor is sealed and purged with high-purity nitrogen for at least 30 minutes to remove all oxygen, preventing oxidative degradation at high temperatures.

-

Polycondensation: The autoclave is heated to 230-280°C under a nitrogen atmosphere.[9] The salt melts, and the polycondensation reaction begins, releasing water as a byproduct, which is removed via the condenser.

-

Vacuum Stage: As the rate of water distillation slows, a vacuum (e.g., 1-5 mbar) is gradually applied over 1-2 hours.[9] The reduced pressure facilitates the removal of the remaining water, driving the reaction toward completion and achieving a high molecular weight polymer.

-

Extrusion and Cooling: Once the desired viscosity is reached (indicating high molecular weight), the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to cool and solidify.

-

Pelletizing: The solidified polymer strand is fed into a pelletizer to produce granules for subsequent characterization and processing.

Comparative Properties of Odd-Diamine Polyamides

Data Presentation: Thermal and Mechanical Properties

The following tables summarize the properties of polyamides based on the odd-numbered 1,9-azelaic acid. The "odd-even" effect is visible when comparing the properties of PA 6,9 (even diamine) with PA 10,9 and PA 12,9 (both even diamines), which show a clear trend as the even-chain diamine gets longer.

Table 1: Thermal Properties of Polyamides Based on 1,9-Azelaic Acid [10]

| Property | PA 6,9 (Even-Odd) | PA 10,9 (Even-Odd) | PA 12,9 (Even-Odd) |

|---|---|---|---|

| Melting Temperature (Tm), °C | 214 | 203 | 195 |